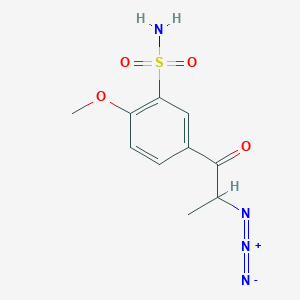

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Descripción general

Descripción

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (2-Azido-MSPP) is an organic compound with a wide range of applications in the field of scientific research. It is a versatile reagent with the ability to react with a variety of compounds, including proteins and other macromolecules. 2-Azido-MSPP has been used for a variety of purposes, including the synthesis of other molecules, the study of protein-protein interactions, and the study of the structure and function of proteins.

Aplicaciones Científicas De Investigación

1. Biotransformation and Chemoenzymatic Synthesis

- Biotransformation studies have shown that fungi like Helminthosporium species NRRL 4671 can catalyze the sulfur oxidation and carbonyl reduction of similar compounds (Holland, Ihasz, & Lounsbery, 2002).

- Chemoenzymatic synthesis methods have been developed to create chiral β-azidoalcohols, crucial for the preparation of chiral aziridines and aminoalcohols, using similar azido ketones (Besse, Veschambre, Chěnevert, & Dickman, 1994).

2. Photomechanical Studies

- Vinyl azides like 3-azido-1-(4-methoxyphenyl)propenone exhibit dramatic mechanical effects such as cracking or bending under UV light, releasing N2. This behavior highlights the potential of photochemical gas release in photoreactive molecular crystals (Shields et al., 2020).

3. Solid Phase Synthesis and Library Creation

- Solid phase synthesis strategies have been employed to create libraries of compounds like d-threo-PDMP derivatives, using azido intermediates that are structurally similar (Dong et al., 2013).

4. Functional Modification of Hydrogels

- Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using amine compounds, including those structurally related to 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, for potential medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).

5. Acid-Base Catalysis

- Research into the selective oxidation of compounds similar to 1-methoxy-2-propanol, using ZnMgAl catalysts derived from hydrotalcite-like compounds, demonstrates the relevance of acid-base catalysis in synthesizing related chemicals (Cheng et al., 2008).

Mecanismo De Acción

Target of Action

Azide-containing compounds are often used in click chemistry reactions, specifically in the formation of triazoles . This suggests that the compound could potentially target molecules with alkyne groups for the formation of triazoles in a biological context.

Mode of Action

The compound likely interacts with its targets through a click reaction, a type of cycloaddition reaction. This is a very fast, high yield reaction with no by-products, and it’s biocompatible and tolerant to the surrounding medium . The azide group on the compound reacts with an alkyne group on the target molecule to form a triazole .

Pharmacokinetics

The azide group’s unique chemical characteristics suggest that the compound could have diverse applications, potentially influencing its pharmacokinetic properties .

Result of Action

The result of the compound’s action would likely depend on the specific alkyne-containing targets it interacts with. In a general sense, the compound could facilitate the formation of triazoles through click reactions, leading to the modification of target molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the efficiency of click reactions can be influenced by the presence of a catalyst, such as copper .

Propiedades

IUPAC Name |

5-(2-azidopropanoyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHKWKOXWTUWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524857 | |

| Record name | 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189968-86-2 | |

| Record name | 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,22-Dihydroxy-2-methyl-18-oxa-16-azahexacyclo[17.2.1.03,12.05,10.013,21.016,20]docosa-1(21),3(12),5(10),6,8-pentaene-4,11,17-trione](/img/structure/B18664.png)